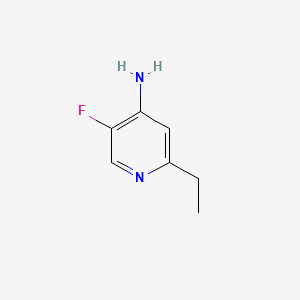![molecular formula C16H24O3Si B14888669 [3-(3,4-Dimethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14888669.png)
[3-(3,4-Dimethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(3,4-Dimethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane is an organic compound that belongs to the class of silanes It is characterized by the presence of a trimethylsilyl group attached to a propargylic ether, which is further substituted with a 3,4-dimethoxyphenyl group
準備方法
The synthesis of [3-(3,4-Dimethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-dimethoxybenzaldehyde and propargyl alcohol.
Formation of Propargylic Ether: The propargyl alcohol is reacted with 3,4-dimethoxybenzaldehyde in the presence of a base such as potassium carbonate to form the corresponding propargylic ether.
Silylation: The propargylic ether is then treated with trimethylsilyl chloride in the presence of a base like triethylamine to introduce the trimethylsilyl group, yielding the final product.
Industrial production methods may involve similar steps but are optimized for higher yields and scalability. These methods often use continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
[3-(3,4-Dimethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl group, replacing it with other functional groups such as halides or alkoxides.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium catalyst
Nucleophiles: Halides, alkoxides
Major products formed from these reactions include ketones, carboxylic acids, alkenes, alkanes, and substituted ethers.
科学的研究の応用
[3-(3,4-Dimethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: Researchers use this compound to study its interactions with biological molecules and its potential as a therapeutic agent.
Industrial Applications: It is employed in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of [3-(3,4-Dimethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trimethylsilyl group can be easily removed or substituted, allowing the compound to act as an intermediate in the formation of more complex structures. The 3,4-dimethoxyphenyl group provides additional sites for chemical modification, enhancing the compound’s versatility in synthetic applications.
類似化合物との比較
Similar compounds to [3-(3,4-Dimethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane include:
3,4-Dimethoxyphenethylamine: This compound has a similar aromatic structure but lacks the silyl and propargylic ether groups, making it less versatile in synthetic applications.
3-(3,4-Dimethoxy-phenyl)-1-(4-methoxy-phenyl)-propenone: This compound shares the 3,4-dimethoxyphenyl group but differs in its overall structure and reactivity.
The uniqueness of this compound lies in its combination of a trimethylsilyl group and a propargylic ether, which provides a versatile platform for further chemical modifications and applications in various fields.
特性
分子式 |
C16H24O3Si |
|---|---|
分子量 |
292.44 g/mol |
IUPAC名 |
[4-(3,4-dimethoxyphenyl)-2-methylbut-3-yn-2-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C16H24O3Si/c1-16(2,19-20(5,6)7)11-10-13-8-9-14(17-3)15(12-13)18-4/h8-9,12H,1-7H3 |
InChIキー |
ATVTXDSJMFQXBP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C#CC1=CC(=C(C=C1)OC)OC)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(1H-ImidaZol-1-ylmethyl)]phenylZinc bromide](/img/structure/B14888591.png)
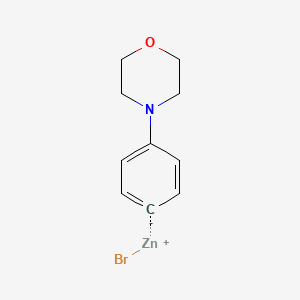
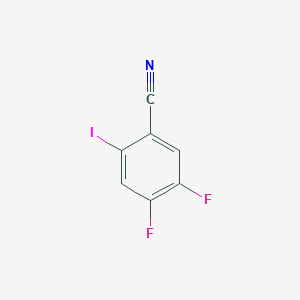
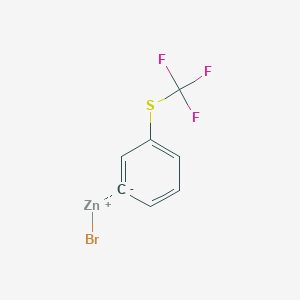
![1,8,10,17-Tetramethyl-3,6,12,15-tetrazapentacyclo[13.3.1.13,17.16,10.18,12]docosane-4,9,14,18-tetrone](/img/structure/B14888613.png)
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-azabicyclo[2.2.2]octane](/img/structure/B14888615.png)
![1-(Imidazo[1,5-a]pyridin-3-yl)-3-(methylthio)propan-1-amine](/img/structure/B14888624.png)



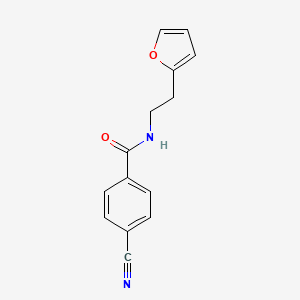
![4-Methyl-3-[(2-methylpentanoyl)amino]benzoic acid](/img/structure/B14888660.png)
